N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
Description
This compound is a pyrimidine-4-carboxamide derivative featuring a 5-chloro substituent on the pyrimidine ring, an N-benzyl group, an N-(1,1-dioxidotetrahydrothiophen-3-yl) moiety, and a prop-2-en-1-ylsulfanyl (allylsulfanyl) group at the 2-position. The compound’s stereoelectronic properties are influenced by the sulfone group in the tetrahydrothiophene ring and the allylsulfanyl substituent, which may enhance solubility or binding interactions compared to simpler analogs .
Properties
Molecular Formula |
C19H20ClN3O3S2 |
|---|---|
Molecular Weight |
438.0 g/mol |
IUPAC Name |
N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-2-9-27-19-21-11-16(20)17(22-19)18(24)23(12-14-6-4-3-5-7-14)15-8-10-28(25,26)13-15/h2-7,11,15H,1,8-10,12-13H2 |
InChI Key |
LEVAXAKWNMRJEP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Attachment of the Dioxidotetrahydrothiophenyl Group:
Addition of the Prop-2-en-1-ylsulfanyl Group: This can be achieved through a thiol-ene reaction, where the prop-2-en-1-yl group is added to the sulfur atom.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired carboxamide structure, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Addition: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Addition: Bromine or hydrohalic acids for electrophilic addition.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Addition: Halogenated alkanes.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.09 ± 0.0085 | |
| A549 | 0.03 ± 0.0056 | |
| Colo-205 | 0.01 ± 0.074 | |
| A2780 | 0.12 ± 0.064 |
These results indicate that the compound exhibits potent anticancer activity, particularly in breast (MCF-7) and lung (A549) cancer models.
Antimicrobial Activity
Preliminary studies suggest that N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide may also possess antimicrobial properties. Its structural characteristics allow it to interact with microbial enzymes or cell membranes, potentially leading to inhibition of growth in pathogenic organisms.
Neurological Implications
Given its ability to modulate receptor activity, there is ongoing research into its effects on neurological pathways. The compound's interaction with neurotransmitter receptors could have implications for treating neurodegenerative diseases or mood disorders.
Case Studies and Research Findings
Several case studies have investigated the efficacy of this compound in different biological contexts:
- Breast Cancer Study : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi, showing promising results against resistant strains.
- Neuroprotective Effects : Research exploring the neuroprotective effects indicated that the compound could mitigate oxidative stress-induced neuronal damage in vitro, highlighting its potential for treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Key Structural Features for Comparison:
Pyrimidine Core : Common to all analogs; substitutions at the 2-, 4-, and 5-positions define activity and selectivity.
Carboxamide Group : Variations in the N-linked substituents (e.g., benzyl, benzofuran, or aryl groups).
Sulfur-Containing Moieties : Allylsulfanyl, sulfone, or sulfanylidene groups influence electronic and steric properties.
Comparison with 2-(Allylsulfanyl)-5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide ()
Structural Differences :
- N-Substituents : The target compound has an N-benzyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) group, whereas the analog in features a benzofuran-3-yl group linked to a 4-methoxyphenyl carbamoyl moiety.
- Sulfur Groups : Both share the 2-allylsulfanyl group, but the target includes a sulfone (dioxidotetrahydrothiophen), which may enhance polarity and metabolic stability compared to the benzofuran-containing analog .
Functional Implications :
- The sulfone group in the target compound could improve aqueous solubility, whereas the benzofuran in the analog may enhance aromatic stacking interactions in hydrophobic binding pockets.
Comparison with 4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide ()
Structural Differences :
- Pyrimidine Ring : The analog in is a dihydropyrimidine with a sulfanylidene (C=S) group, contrasting with the fully aromatic pyrimidine and allylsulfanyl group in the target compound.
- Substituents : The target lacks the 2-chlorophenyl and 2,5-dimethoxyphenyl groups present in the analog, which are likely critical for its hypothesized receptor selectivity.
Functional Implications :
Comparison with N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide ()
Structural Differences :
Functional Implications :
- The isoindole-dione system may confer rigidity and planar geometry, favoring π-π interactions, while the target’s pyrimidine core offers flexibility for conformational adaptation .
Data Table: Structural Comparison of Key Compounds
Biological Activity
N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives, characterized by a unique structure that includes various functional groups, which may impart diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H28ClN3O3S2 |
| Molecular Weight | 482.1 g/mol |
| CAS Number | 897840-56-1 |
| IUPAC Name | This compound |
The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may exert its effects by inhibiting certain enzymes or modulating receptor activity, leading to a cascade of biochemical events that could have therapeutic implications .
Antimicrobial and Anticancer Properties
Recent studies have highlighted the potential of this compound in antimicrobial and anticancer applications. For instance, compounds with similar structural motifs have demonstrated significant activity against various cancer cell lines and microbial strains. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Studies
- Anticancer Activity
- Antimicrobial Activity
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary ADME-Tox studies suggest favorable absorption characteristics, good metabolic stability, and low hepatotoxicity at therapeutic concentrations .
Q & A
Q. What are the optimized coupling agents for synthesizing the pyrimidine-4-carboxamide core?
The synthesis of pyrimidine carboxamides often employs carbodiimide-based coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt·H₂O (hydroxybenzotriazole hydrate) to activate the carboxylic acid intermediate. This method minimizes racemization and improves yields in amide bond formation . Alternative protocols using carbamate protection (e.g., tert-butoxycarbonyl, Boc) followed by deprotection under acidic conditions can enhance regioselectivity in multi-step syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Essential for confirming substitution patterns on the pyrimidine ring and verifying the presence of the benzyl, tetrahydrothiophene dioxide, and propenylsulfanyl groups. For example, the benzyl protons typically appear as a singlet near δ 4.5–5.0 ppm, while the tetrahydrothiophene dioxide protons show distinct splitting due to ring strain .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the tetrahydrothiophene dioxide moiety, which may adopt specific chair or twist-boat conformations .
Q. How can impurities in the final product be identified and mitigated?
Common impurities include unreacted starting materials, byproducts from incomplete coupling (e.g., free carboxylic acid), or oxidation of the propenylsulfanyl group. Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS is recommended for purity assessment. Recrystallization using mixed solvents (e.g., ethyl acetate/hexane) or preparative TLC can isolate the target compound .
Advanced Research Questions
Q. What strategies address low yields in the N-alkylation step of the tetrahydrothiophene dioxide moiety?
Low yields may stem from steric hindrance or competing side reactions. Strategies include:
- Base optimization : Use of non-nucleophilic bases like DBU (1,8-diazabicycloundec-7-ene) to minimize elimination byproducts .
- Temperature control : Conducting reactions at 0–5°C to suppress thermal degradation of the sulfanyl group .
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for the desired N-alkylated product .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes like kinases or GPCRs. Key parameters include:
Q. How to resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or target isoform specificity. Solutions include:
- Dose-response standardization : Use a consistent DMSO concentration (<0.1% v/v) to avoid solvent interference .
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) to confirm target engagement .
Methodological Tables
Q. Table 1: Comparison of Coupling Agents for Amide Bond Formation
| Coupling Agent | Solvent | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|
| EDC·HCl/HOBt | DCM/THF | 78–85 | Urea derivatives | |
| DCC/DMAP | DMF | 65–72 | DCU precipitate | |
| HATU | Acetonitrile | 88–92 | Triethylammonium salts |
Q. Table 2: Key ¹H NMR Signals for Structural Confirmation
| Functional Group | Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Benzyl CH₂ | 4.6–5.0 | Singlet |
| Tetrahydrothiophene dioxide | 3.2–3.8 | Multiplet |
| Propenylsulfanyl CH₂ | 2.8–3.1 | Triplet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
